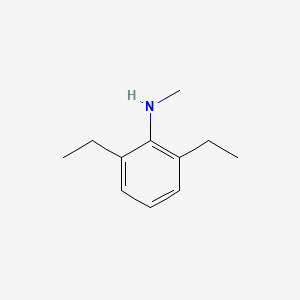

![molecular formula C6H12N2 B1315945 4,7-Diazaspiro[2.5]octane CAS No. 99214-52-5](/img/structure/B1315945.png)

4,7-Diazaspiro[2.5]octane

概要

説明

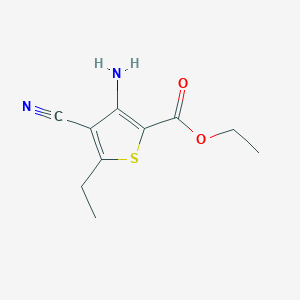

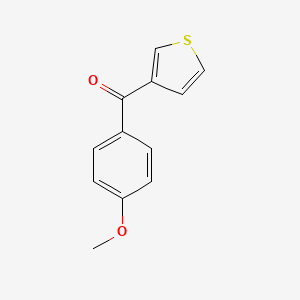

4,7-Diazaspiro[2.5]octane , also known as 4,7-diaza-spiro[2.5]octane , is a chemical compound with the molecular formula C₆H₁₂N₂ . It falls within the class of spiro compounds, characterized by a unique spirocyclic structure. The compound consists of a seven-membered ring containing two nitrogen atoms, which contributes to its intriguing properties and potential applications .

Synthesis Analysis

Several synthetic routes exist for the preparation of 4,7-Diazaspiro[2.5]octane. One notable method involves cyclization reactions, where 1-aminocyclopropane carboxylic acid serves as an initial raw material. This approach directly yields the desired compound, bypassing the reduction of carbon-oxygen double bonds encountered in some existing literature .

Molecular Structure Analysis

The molecular formula of 4,7-Diazaspiro[2.5]octane is C₆H₁₂N₂ . Its average mass is approximately 112.17 Da , and the monoisotopic mass is 112.10 Da . The compound exhibits two hydrogen bond acceptors and two hydrogen bond donors. Additionally, it has no freely rotating bonds and adheres to the Rule of 5, indicating favorable drug-like properties. The polar surface area is 24 Ų , and the polarizability is approximately 13.1 × 10⁻²⁴ cm³ .

Physical And Chemical Properties Analysis

科学的研究の応用

Optical Coherence Tomography (OCT) in Ophthalmology

- Application: OCT has revolutionized ophthalmology by allowing non-invasive, high-resolution imaging of the retina, supporting the diagnosis and management of various eye diseases.

- Relevance: While not directly related to 4,7-Diazaspiro[2.5]octane, the development and application of OCT demonstrate the impact of advanced technologies and materials in medical diagnostics and treatment.

- Reference: (Kashani et al., 2017).

特性

IUPAC Name |

4,7-diazaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-6(1)5-7-3-4-8-6/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPYXXBIHMUZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571708 | |

| Record name | 4,7-Diazaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99214-52-5 | |

| Record name | 4,7-Diazaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 4,7-diazaspiro[2.5]octane structure in medicinal chemistry?

A1: The 4,7-diazaspiro[2.5]octane structure has garnered interest in medicinal chemistry due to its potential to inhibit the interaction between the MDM2 (Murine Double Minute 2) protein and the p53 protein. [] This interaction is crucial in regulating the p53 tumor suppressor protein, and its disruption represents a promising strategy for anticancer therapies.

Q2: How accessible is the synthesis of compounds containing the 4,7-diazaspiro[2.5]octane core?

A2: While the provided abstracts don't delve into specific synthetic routes for 4,7-diazaspiro[2.5]octane derivatives, they highlight a key building block: Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate. This compound, synthesized from L-serine in nine steps with a 24% overall yield, serves as a versatile starting point. [] Its reactivity in Michael additions and Diels-Alder reactions allows for the incorporation of various substituents, paving the way for diverse 4,7-diazaspiro[2.5]octane derivatives and subsequent structure-activity relationship studies. Further research may reveal more efficient synthetic strategies for this scaffold.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

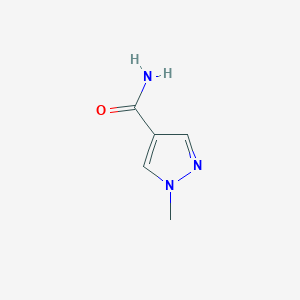

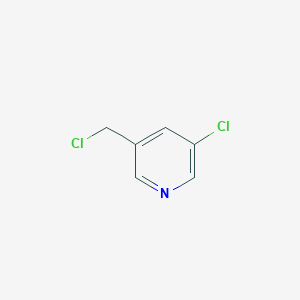

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

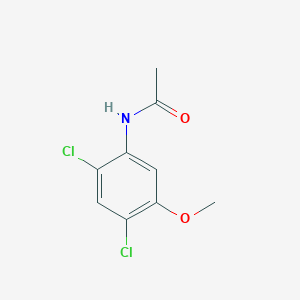

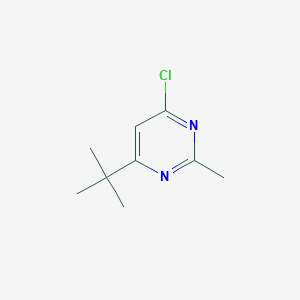

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

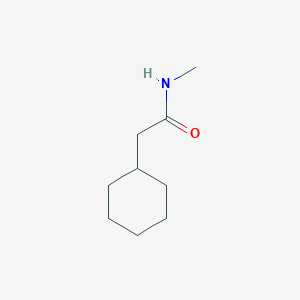

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)